molecular formula C15H14BrNOS B12463095 1-(5-Bromo 2-thienyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one

1-(5-Bromo 2-thienyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one

Cat. No.: B12463095
M. Wt: 336.2 g/mol
InChI Key: PTLDLBSWTKNYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TB5 involves multiple steps, starting with the preparation of the thiazole ring, followed by bromination and subsequent coupling with a phenol derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of TB5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TB5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of TB5 .

Scientific Research Applications

TB5 has a wide range of applications in scientific research:

Mechanism of Action

TB5 exerts its effects by selectively inhibiting hMAO-B, an enzyme responsible for the breakdown of dopamine in the brain. The inhibition is competitive and reversible, meaning TB5 binds to the active site of hMAO-B, preventing the enzyme from interacting with its natural substrate. This leads to increased levels of dopamine, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TB5

TB5 stands out due to its high selectivity and reversible inhibition of hMAO-B, which reduces the risk of side effects associated with irreversible inhibitors. Its unique chemical structure also allows for various modifications, making it a versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C15H14BrNOS

Molecular Weight

336.2 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3

InChI Key

PTLDLBSWTKNYCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.